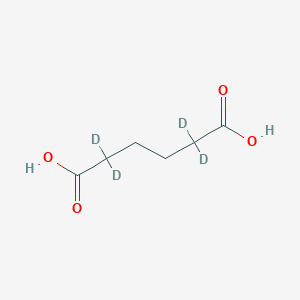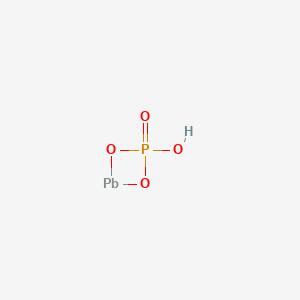
2-Hydroxy-1,3,2lambda5,4lambda2-dioxaphosphaplumbetane 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-1,3,2lambda5,4lambda2-dioxaphosphaplumbetane 2-oxide is a complex organophosphorus compound It is characterized by its unique structure, which includes both phosphorus and lead atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-1,3,2lambda5,4lambda2-dioxaphosphaplumbetane 2-oxide typically involves the reaction of lead(II) acetate with a phosphorus-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and higher yields. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxy-1,3,2lambda5,4lambda2-dioxaphosphaplumbetane 2-oxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphines.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-1,3,2lambda5,4lambda2-dioxaphosphaplumbetane 2-oxide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which 2-Hydroxy-1,3,2lambda5,4lambda2-dioxaphosphaplumbetane 2-oxide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- 2-Hydroxy-1,3,2lambda5,4lambda2-dioxaphosphinane 2-oxide
- 2-Hydroxy-1,3,2lambda5,4lambda2-dioxaphosphasilane 2-oxide
Comparison: Compared to these similar compounds, 2-Hydroxy-1,3,2lambda5,4lambda2-dioxaphosphaplumbetane 2-oxide is unique due to the presence of the lead atom, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain applications where lead’s properties are advantageous.
Eigenschaften
CAS-Nummer |
15845-52-0 |
|---|---|
Molekularformel |
HO4PPb |
Molekulargewicht |
303 g/mol |
IUPAC-Name |
hydrogen phosphate;lead(2+) |
InChI |
InChI=1S/H3O4P.Pb/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+2/p-2 |
InChI-Schlüssel |
AVVSGTOJTRSKRL-UHFFFAOYSA-L |
SMILES |
OP1(=O)O[Pb]O1 |
Kanonische SMILES |
OP(=O)([O-])[O-].[Pb+2] |
Key on ui other cas no. |
15845-52-0 |
Piktogramme |
Irritant; Health Hazard; Environmental Hazard |
Verwandte CAS-Nummern |
16040-38-3 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


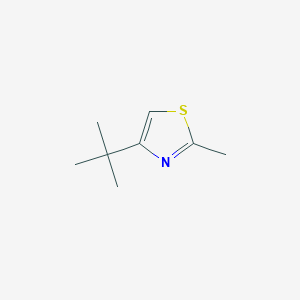



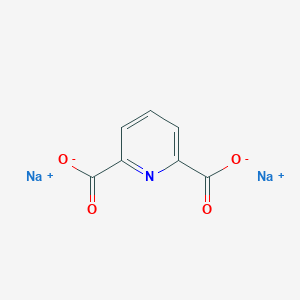

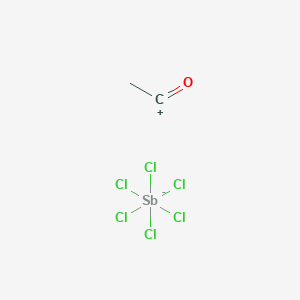
![trimethyl-[3-(methylcarbamoyloxy)phenyl]azanium](/img/structure/B103303.png)



![(1R,10R,11S,12R)-11,12-dihydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridec-6-ene-3,5-dione](/img/structure/B103309.png)

